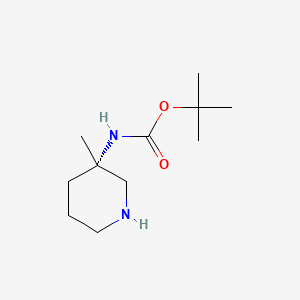

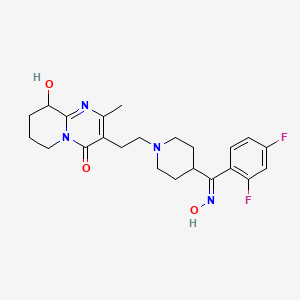

![molecular formula C20H35NO4 B590965 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide CAS No. 925448-37-9](/img/structure/B590965.png)

3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide

Overview

Description

N-3-oxo-hexadecanoyl-L-Homoserine lactone is a long-chain N-acyl-homoserine lactone produced by certain bacteria, including strains of Agrobacterium vitis and Pseudomonas . This compound is involved in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density . It plays a crucial role in regulating various bacterial functions, including virulence, biofilm formation, and antibiotic resistance .

Scientific Research Applications

N-3-oxo-hexadecanoyl-L-Homoserine lactone has diverse applications in scientific research:

Chemistry: Used as a model compound to study quorum sensing and its inhibition.

Biology: Investigated for its role in bacterial communication and biofilm formation.

Medicine: Explored for its potential in developing anti-virulence therapies targeting bacterial quorum sensing.

Industry: Utilized in the development of biosensors and biocontrol agents for agricultural applications.

Mechanism of Action

Target of Action

N-3-oxo-hexadecanoyl-L-Homoserine lactone is an unusual, substituted, long-chain N-acyl-homoserine lactone (AHL) produced by some bacteria, including strains of Agrobacterium vitis and Pseudomonas . This compound is thought to be involved in quorum sensing , a regulatory system used by bacteria for controlling gene expression in response to increasing cell density .

Mode of Action

N-3-oxo-hexadecanoyl-L-Homoserine lactone is a signaling molecule that coordinates group behaviors at high densities in many bacteria . It adsorbs to and promotes the remodeling of lipid membranes in ways that could underpin cell-cell or host-cell interactions .

Biochemical Pathways

N-3-oxo-hexadecanoyl-L-Homoserine lactone is thought to be involved in quorum sensing . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior based on their population density . Substituted, long-chain AHLs, including N-3-oxo-hexadecanoyl-L-Homoserine lactone, prime for systemic acquired resistance to pathogen attack in plants .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in dmf and dmso at 20 mg/ml . This suggests that the compound may have good bioavailability.

Result of Action

The result of N-3-oxo-hexadecanoyl-L-Homoserine lactone’s action is the coordination of group behaviors in bacteria at high densities . This can lead to changes in gene expression and cellular behavior, which can have significant effects on the bacterial community and its interactions with its environment .

Action Environment

The action of N-3-oxo-hexadecanoyl-L-Homoserine lactone can be influenced by environmental factors. For example, the compound is involved in quorum sensing, a process that is highly dependent on the density of the bacterial population . Therefore, changes in the bacterial population density, such as those caused by changes in the environment, can influence the action of N-3-oxo-hexadecanoyl-L-Homoserine lactone.

Biochemical Analysis

Biochemical Properties

N-3-oxo-hexadecanoyl-L-Homoserine lactone is involved in quorum sensing in Gram-negative bacteria . It interacts with various enzymes, proteins, and other biomolecules, promoting the remodeling of lipid membranes in ways that could underpin cell-cell or host-cell interactions .

Cellular Effects

N-3-oxo-hexadecanoyl-L-Homoserine lactone has been shown to enhance salt tolerance in Arabidopsis and wheat . It influences cell function by upregulating the expression of salt-responsive genes .

Molecular Mechanism

The molecular mechanism of N-3-oxo-hexadecanoyl-L-Homoserine lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in long-term priming for systemic acquired resistance to pathogen attack in plants .

Metabolic Pathways

N-3-oxo-hexadecanoyl-L-Homoserine lactone is involved in the quorum sensing pathway in Gram-negative bacteria . It interacts with various enzymes and cofactors within this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-3-oxo-hexadecanoyl-L-Homoserine lactone typically involves the acylation of L-homoserine lactone with a long-chain fatty acid derivative. One common method is the reaction of L-homoserine lactone with hexadecanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of N-3-oxo-hexadecanoyl-L-Homoserine lactone may involve fermentation processes using genetically engineered bacteria that overproduce the compound. The bacteria are cultured in bioreactors under controlled conditions, and the compound is extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: N-3-oxo-hexadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted lactones depending on the nucleophile used.

Comparison with Similar Compounds

- N-3-oxo-decanoyl-L-Homoserine lactone

- N-3-oxo-dodecanoyl-L-Homoserine lactone

- N-3-oxo-tetradecanoyl-L-Homoserine lactone

- N-hexadecanoyl-L-Homoserine lactone

Comparison: N-3-oxo-hexadecanoyl-L-Homoserine lactone is unique due to its long-chain structure, which influences its hydrophobicity and interaction with lipid membranes. This property allows it to adsorb to and promote the remodeling of lipid membranes, facilitating cell-cell or host-cell interactions . In contrast, shorter-chain analogs like N-3-oxo-decanoyl-L-Homoserine lactone have different solubility and diffusion characteristics, affecting their quorum sensing efficiency and biological activity .

Properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBAMTUXUHIYCQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.